molecular formula C16H13NO3 B12970112 (S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid

(S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid

Cat. No.: B12970112
M. Wt: 267.28 g/mol
InChI Key: PNOHRUSRGMQJPS-AWEZNQCLSA-N
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Description

(S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindolinone moiety and a phenylacetic acid group. The presence of the chiral center at the 2-position of the phenylacetic acid makes it an important molecule in stereoselective synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the condensation of isoindolinone with a chiral phenylacetic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a solvent such as dichloromethane or ethanol, and the temperature is carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in stereoselective reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid: The enantiomer of the compound with different stereochemistry.

    2-Phenylacetic acid derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

(S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid is unique due to its chiral center and the presence of both isoindolinone and phenylacetic acid moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

(2S)-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid

InChI

InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20)/t14-/m0/s1

InChI Key

PNOHRUSRGMQJPS-AWEZNQCLSA-N

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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